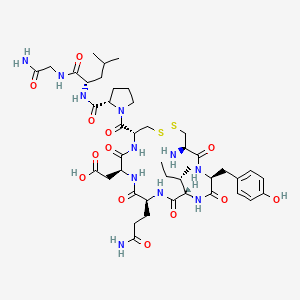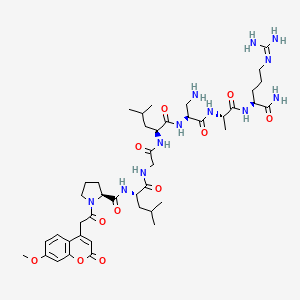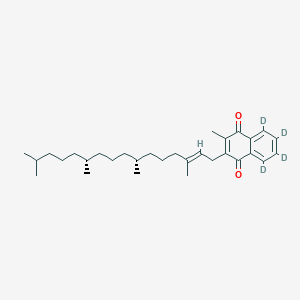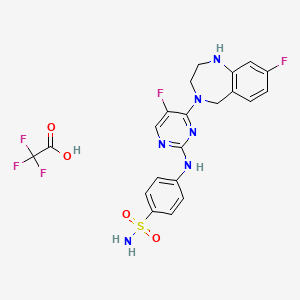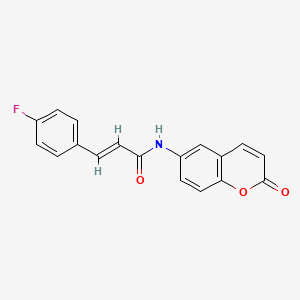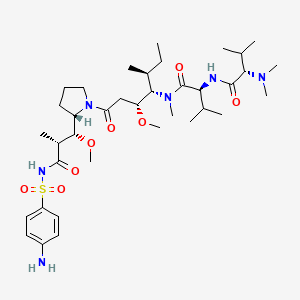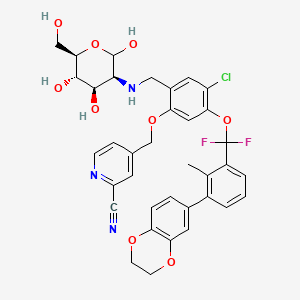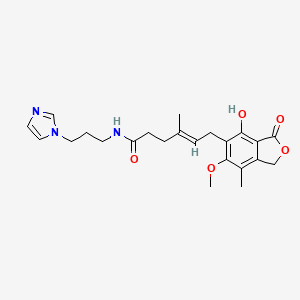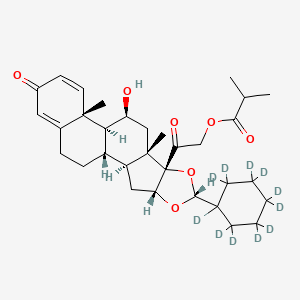
Ciclesonide-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclesonide-d11 is a deuterium-labeled analog of ciclesonide, a glucocorticoid used primarily for the treatment of asthma and allergic rhinitis. The deuterium labeling is used to trace the pharmacokinetics and metabolic pathways of the compound in scientific research. Ciclesonide itself is a prodrug that is converted to its active form, desisobutyryl-ciclesonide, in the lungs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ciclesonide-d11 involves the incorporation of deuterium atoms into the ciclesonide molecule This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium. Quality control measures are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ciclesonide-d11, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as desisobutyryl-ciclesonide-d11. These metabolites are often studied to understand the pharmacokinetics and pharmacodynamics of the compound.
Aplicaciones Científicas De Investigación
Ciclesonide-d11 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Helps in understanding the metabolic pathways and biological effects of ciclesonide.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of ciclesonide in the body.
Industry: Employed in the development of new formulations and delivery methods for ciclesonide-based medications.
Mecanismo De Acción
Ciclesonide-d11 exerts its effects through its active metabolite, desisobutyryl-ciclesonide-d11. This metabolite has a high affinity for the glucocorticoid receptor, leading to anti-inflammatory effects. The mechanism involves the inhibition of leukocyte infiltration, interference with inflammatory mediators, and suppression of humoral immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisone: A widely used glucocorticoid for various inflammatory conditions.
Fluticasone: Commonly used in inhalers for asthma and allergic rhinitis.
Uniqueness
Ciclesonide-d11 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways of ciclesonide is crucial.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics and pharmacodynamics of ciclesonide. Its unique deuterium labeling makes it an essential tool in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C32H44O7 |
|---|---|
Peso molecular |
551.8 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i5D2,6D2,7D2,8D2,9D2,19D |
Clave InChI |
LUKZNWIVRBCLON-VGDUJQPYSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@@H]2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)COC(=O)C(C)C)C)O)C)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


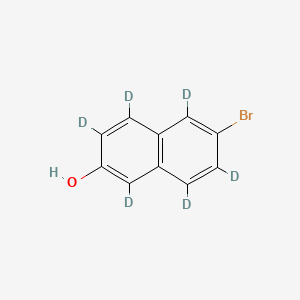
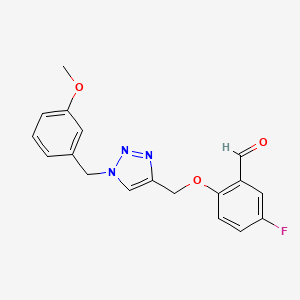
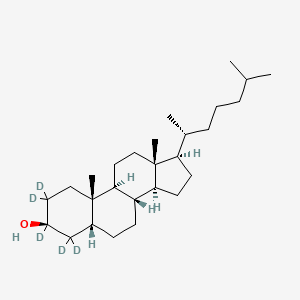
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)

